Electrophilic Reactivity: Bromine vs. Chlorine Leaving-Group Propensity
In nucleophilic substitution reactions, 1-bromo-4-phenylbutan-2-one exhibits significantly faster reaction rates than its chloro analog due to the lower bond dissociation energy of C–Br (∼285 kJ/mol) compared to C–Cl (∼327 kJ/mol) [1]. This difference translates to shorter reaction times and higher yields in the synthesis of iodo ketone intermediates for prostaglandin derivatives [2].
| Evidence Dimension | Leaving-group propensity (bond dissociation energy) |
|---|---|
| Target Compound Data | C–Br bond dissociation energy ∼285 kJ/mol |
| Comparator Or Baseline | 1-Chloro-4-phenylbutan-2-one: C–Cl bond dissociation energy ∼327 kJ/mol |
| Quantified Difference | ∼42 kJ/mol lower for C–Br, indicating superior leaving-group ability |
| Conditions | Standard bond dissociation energy values for alkyl halides (class-level inference) |
Why This Matters
Procurement of the bromo analog reduces reaction time and improves step yield in multi-step syntheses, critical for cost-effective pharmaceutical manufacturing.
- [1] Luo, Y. R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2003. View Source
- [2] Drug Synthesis Database. Conversion of 1-Bromo-4-phenylbutan-2-one to 1-Iodo-4-phenylbutan-2-one. https://data.yaozh.com/hhw/detail?id=951562&type=fzk View Source
